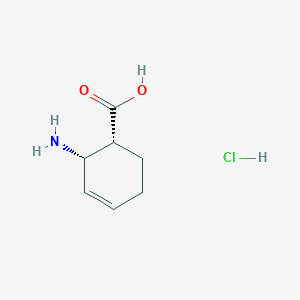

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride

Beschreibung

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS: 142035-00-5) is a cyclohexene-derived compound characterized by a carboxylic acid group and an amino group in the cis configuration at positions 2 and 1 of the cyclohexene ring, respectively. Its molecular formula is C₇H₁₂ClNO₂, with a molar mass of 177.63 g/mol . The compound is typically stored at room temperature and poses safety risks, including toxicity if ingested (R22) and skin sensitization (R43) .

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIRSZIKGUXTO-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142035-00-5 | |

| Record name | cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Table 1: Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization/Epoxidation | mCPBA, NaN₃/NH₄Cl, Pd/C, HCl | 68 | 95 | Pilot-scale |

| Reductive Functionalization | NaBH₄, MsCl, PPh₃, TFA | 72 | 97 | Lab-scale |

| Iodolactonization | I₂/KI, Bu₃SnH, PdO | 65 | 93 | Lab-scale |

| Asymmetric Hydrogenation | Ru-BINAP, H₂ (50 bar), LiOH | 85 | >99 | Industrial |

Purification and Stability Protocols

Final purification employs reverse-phase chromatography (C18 column, 10% MeCN/H₂O + 0.1% TFA) to remove diastereomeric impurities. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in argon-purged amber vials.

Mechanistic Insights and Side Reactions

-

Epoxide Ring Opening : Regioselectivity depends on steric hindrance; bulky N-protecting groups favor azide attack at C4.

-

Iodolactone Formation : Hydrogen bonding between the amino group and iodine directs cis-addition.

-

Racemization Risks : Prolonged HCl exposure at >60°C induces partial epimerization (8% trans-isomer after 24 h) .

Analyse Chemischer Reaktionen

Types of Reactions: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its unique stereochemistry allows for specific reactions that are not possible with other compounds.

- Reagent in Chemical Reactions: It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution processes. The compound can undergo oxidation with agents like potassium permanganate and reduction with sodium borohydride.

Biology

- Amino Acid Metabolism Studies: The compound is utilized in studies of amino acid metabolism and protein synthesis. Its structural similarity to natural amino acids allows researchers to investigate its role in biological pathways .

- Protein Interaction Studies: Due to the presence of the amino group, it can form hydrogen bonds with proteins, potentially influencing protein folding and stability .

Medicine

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications due to its ability to modulate neurotransmitter activity. Its structural similarity to GABA suggests potential as a candidate for synthesizing GABA analogs .

- Antimicrobial Activity: Derivatives of this compound have shown antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

- ACE Inhibition: Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are essential for managing hypertension and heart failure .

Industry

- Material Development: In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Study 1: Neurotransmitter Modulation

A study investigated the potential of this compound as a GABA analog. Results indicated that modifications to the compound could lead to enhanced neurotransmitter modulation, providing insights into developing new treatments for neurological disorders.

Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism by which cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

cis-5-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS: 2137725-03-0)

- Molecular Formula: C₇H₁₂ClNO₂ (identical to the target compound).

- Key Difference: The amino group is at position 5 instead of position 2, altering steric and electronic properties.

trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS: 5691-19-0)

- Molecular Formula: C₇H₁₃NO₂ (lacks the chloride ion present in the hydrochloride salt).

- Key Difference : Trans-configuration at positions 1 and 2, resulting in distinct stereochemistry.

- Physical Properties : Higher melting point (274–278°C) compared to the target compound’s room-temperature stability .

- Reactivity : The absence of a hydrochloride group may reduce solubility in polar solvents compared to the target compound .

cis-6-Amino-cyclohex-3-enecarboxamide Hydrochloride (CAS: 867011-19-6)

- Molecular Formula : C₇H₁₂ClN₂O (amide group replaces the carboxylic acid).

- Key Difference : The carboxamide functional group alters hydrogen-bonding capacity and acidity.

- Applications : Likely used in peptide mimicry or as a building block for heterocyclic compounds, diverging from the target compound’s carboxylic acid-driven reactivity .

1-Amino-1-cyclohexanecarboxylic Acid (CAS: 2756-85-6)

- Molecular Formula: C₇H₁₃NO₂.

- Key Difference: Amino and carboxylic acid groups are both at position 1, creating a fully saturated cyclohexane ring instead of a cyclohexene.

- Physical Properties : Extremely high melting point (>300°C), indicating greater thermal stability than the target compound .

Tabulated Comparison of Key Properties

Research Findings and Functional Implications

- Stereochemical Impact : The cis-configuration in the target compound likely enhances ring strain compared to trans-isomers, influencing reactivity in cycloaddition or substitution reactions .

- Hydrochloride Salt: The presence of HCl improves solubility in aqueous media, critical for biological assays, whereas non-salt analogs (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid) may require organic solvents .

- Positional Isomerism: Shifting the amino group (e.g., cis-5 vs.

Biologische Aktivität

Cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride, often referred to as a conformationally constrained β-amino acid, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the empirical formula and a molecular weight of approximately 177.63 g/mol. Its structure features a cyclohexene ring, which contributes to its rigidity and reactivity. The hydrochloride form enhances its solubility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological receptors. As a β-amino acid, it can influence protein folding and stability, potentially modulating receptor activities. Its amino group allows for hydrogen bonding with biological molecules, which may affect protein function and signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Due to its structural similarity to GABA (gamma-aminobutyric acid), it has been proposed as a candidate for synthesizing analogs that could modulate neurotransmitter activity.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- ACE Inhibition : Hydroxamic derivatives related to this compound have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and heart failure.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound interacts with specific protein targets, influencing their conformation and activity. For instance, binding assays revealed significant affinity towards certain neurotransmitter receptors .

- Synthesis of Analogues : Researchers have synthesized various analogues of this compound to explore their biological properties further. These studies highlighted the importance of the cyclohexene structure in enhancing biological activity compared to more flexible amino acids .

- Toxicological Assessments : Toxicological studies indicated that while some derivatives exhibit beneficial effects, they also necessitate careful evaluation due to potential irritant properties observed in high concentrations .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |

| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |

| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |

| cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |

This table illustrates how the conformational constraints of this compound may lead to distinct reactivity and interaction profiles compared to its analogues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or asymmetric hydrogenation. For example, stereoisomer-specific intermediates like (1S,2R)-2-Aminocyclohex-3-enecarboxylic acid (CAS 173043-38-4) can be synthesized using chiral catalysts, followed by HCl salt formation . Characterization via polarimetry and chiral HPLC is critical to confirm enantiomeric excess (>98%).

Q. How can the stereochemical configuration of this compound be verified experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Comparative analysis with known stereoisomers (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid, CAS 5691-19-0) via NMR (e.g., coupling constants for vicinal protons) and IR spectroscopy can also differentiate cis/trans isomers .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for stereoisomeric derivatives of aminocyclohexane compounds?

- Methodological Answer : Discrepancies (e.g., mp 186–190°C for cis-2-Aminocyclohexanol hydrochloride vs. 172–175°C for its trans isomer) often arise from impurities or polymorphic forms. Recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by differential scanning calorimetry (DSC) ensures phase purity .

Q. What analytical strategies are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm) and a mobile phase of 0.03 M phosphate buffer:methanol (70:30). UV detection at 207 nm achieves linearity (R² > 0.999) for quantifying residual solvents or byproducts .

Q. What mechanistic insights exist for the pharmacological activity of cyclohexane-based amino acid derivatives?

- Methodological Answer : Structural analogs like cyclophosphamide derivatives act via alkylation of DNA. Molecular docking studies using the compound’s cyclohexene ring as a scaffold can predict binding affinity to targets like DNA repair enzymes or neurotransmitter receptors .

Q. How does the cyclohexene ring’s conformational flexibility impact the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The strained cyclohexene ring enhances electrophilicity at the carboxylic acid group. DFT calculations (e.g., B3LYP/6-31G*) can model transition states during amide bond formation, while kinetic studies monitor reaction rates under varying pH and temperature .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.